![molecular formula C13H13N3O3S B12839490 (6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is a cephalosporin derivative, which is a class of β-lactam antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The structure of this compound includes a cephem nucleus, which is characteristic of cephalosporins, and a pyridylmethyl group that enhances its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cephem nucleus.
Introduction of the Amino Group: The amino group is introduced at the 7th position of the cephem ring.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group is then attached to the 3rd position of the cephem ring through a series of chemical reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The pyridylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cephem derivatives.
Scientific Research Applications
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The antibacterial activity of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Cefuroxime: A cephalosporin with a similar mechanism of action but different chemical structure.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is unique due to its specific pyridylmethyl group, which enhances its antibacterial properties and provides a different spectrum of activity compared to other cephalosporins. This structural modification allows it to be effective against certain bacterial strains that may be resistant to other cephalosporins.
Properties
Molecular Formula |
C13H13N3O3S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)7(6-20-12(9)16)5-8-3-1-2-4-15-8/h1-4,9,12H,5-6,14H2,(H,18,19)/t9?,12-/m0/s1 |
InChI Key |
CZFXXTNDQYWMQM-ACGXKRRESA-N |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



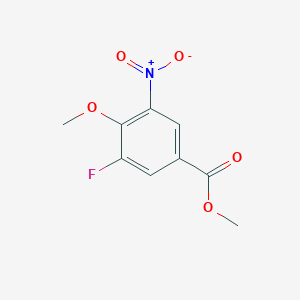
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)

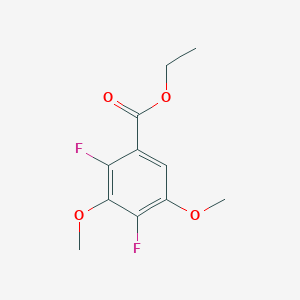
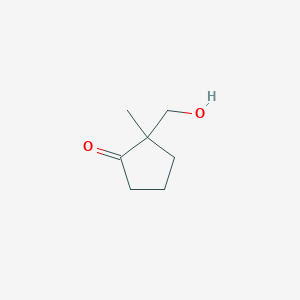
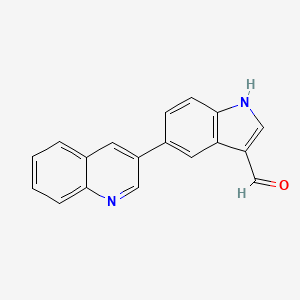
![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
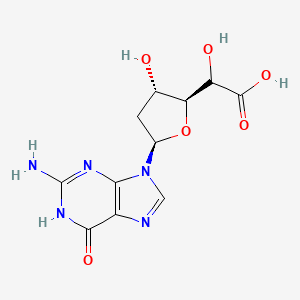
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)

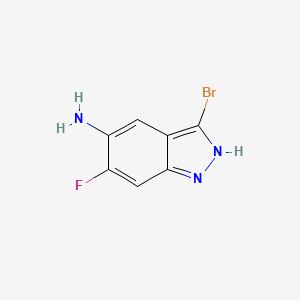
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
